molecular formula C15H15N5O2 B4506314 N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B4506314
M. Wt: 297.31 g/mol
InChI Key: PJYRGWMDKAEVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is 297.12257474 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide and related compounds have been synthesized and studied for various biological activities, reflecting a broad interest in their potential applications in scientific research. The synthesis of these compounds often involves multi-step reactions, including the formation of pyrazoline and pyrazole derivatives, highlighting the chemical versatility and potential for generating diverse biological properties.

Antibacterial and Antifungal Activities

Research demonstrates the antibacterial and antifungal activities of compounds related to N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. These compounds have shown effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This suggests potential applications in combating microbial infections and contributes to the search for new antimicrobial agents (Hassan, 2013).

Antitumor and Anticancer Activities

Several derivatives of N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide have been evaluated for their antitumor and anticancer activities. Studies indicate that certain derivatives exhibit significant inhibitory effects on cancer cell lines, including breast cancer cells. This research contributes to the ongoing effort to discover new anticancer agents with improved efficacy and selectivity (Al-Suwaidan et al., 2016).

Antiviral Activities

The antiviral properties of compounds related to N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide have been explored, with some showing activity against Tobacco mosaic virus (TMV). This highlights the potential of these compounds in the development of antiviral therapies, offering a new avenue for the treatment of viral infections (Luo et al., 2012).

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-19-9-11(8-17-19)18-14(21)6-7-20-10-16-13-5-3-2-4-12(13)15(20)22/h2-5,8-10H,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYRGWMDKAEVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(1-methyl-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.